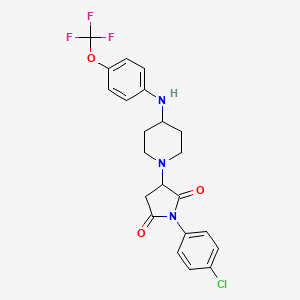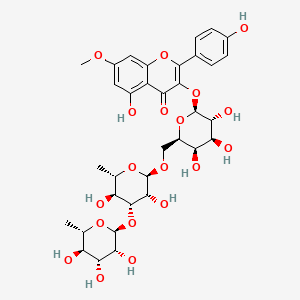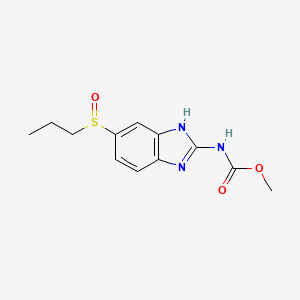
Alverine hydrochloride
Descripción general
Descripción
Alverine hydrochloride is a smooth muscle relaxant primarily used to treat functional gastrointestinal disorders such as irritable bowel syndrome and diverticular disease. It is also effective in alleviating painful menstruation caused by muscle spasms in the uterus. The compound works by directly acting on the smooth muscle in the gut and uterus, causing it to relax and thereby relieving symptoms associated with muscle spasms .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of alverine hydrochloride involves the allylation of ethylamine hydrochloride with (E)-1,3-dichloropropene. This reaction is typically carried out under controlled conditions to ensure the desired product is obtained with high purity .
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves rigorous quality control measures to ensure the consistency and safety of the final product. The use of advanced analytical techniques such as high-performance liquid chromatography (HPLC) ensures the purity and potency of the compound .
Análisis De Reacciones Químicas
Types of Reactions
Alverine hydrochloride undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various metabolites.
Reduction: Reduction reactions can modify the structure of this compound, potentially altering its pharmacological properties.
Substitution: Substitution reactions can occur, where functional groups in the molecule are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled conditions, including specific temperatures and pH levels, to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions include various metabolites such as 4-hydroxy alverine, N-desethyl alverine, and 4-hydroxy alverine glucuronide. These metabolites play a significant role in the pharmacokinetics and pharmacodynamics of this compound .
Aplicaciones Científicas De Investigación
Alverine hydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a reference compound in analytical chemistry for the development of new analytical methods.
Biology: The compound is studied for its effects on smooth muscle cells and its potential use in treating various smooth muscle disorders.
Medicine: this compound is extensively researched for its therapeutic potential in treating gastrointestinal disorders and painful menstruation.
Industry: The compound is used in the pharmaceutical industry for the development of new drugs and formulations
Mecanismo De Acción
Alverine hydrochloride exerts its effects by acting directly on the smooth muscle in the gut and uterus, causing it to relax. This action is mediated through its antagonistic effect on 5HT1A receptors, which reduces rectal hypersensitivity and prevents muscle spasms. By relaxing the smooth muscle, this compound alleviates symptoms such as abdominal pain, bloating, constipation, and diarrhea associated with irritable bowel syndrome and other gastrointestinal disorders .
Comparación Con Compuestos Similares
Similar Compounds
Dicyclomine: Another antispasmodic used to treat irritable bowel syndrome.
Hyoscine: Used for its antispasmodic and antiemetic properties.
Mebeverine: A smooth muscle relaxant used to treat irritable bowel syndrome.
Otilonium: Used for its antispasmodic effects in gastrointestinal disorders.
Pinaverium: Another antispasmodic used to treat gastrointestinal disorders.
Trimebutine: Used for its antispasmodic and prokinetic effects
Uniqueness
Alverine hydrochloride is unique in its specific action on the smooth muscle of the gut and uterus, with minimal effects on other smooth muscles such as those in the heart and blood vessels. This selective action makes it particularly effective in treating gastrointestinal and uterine muscle spasms without causing significant side effects in other parts of the body .
Propiedades
Número CAS |
5982-87-6 |
|---|---|
Fórmula molecular |
C20H28ClN |
Peso molecular |
317.9 g/mol |
Nombre IUPAC |
ethyl-bis(3-phenylpropyl)azanium;chloride |
InChI |
InChI=1S/C20H27N.ClH/c1-2-21(17-9-15-19-11-5-3-6-12-19)18-10-16-20-13-7-4-8-14-20;/h3-8,11-14H,2,9-10,15-18H2,1H3;1H |
Clave InChI |
ZKRKHXXSBDSIKQ-UHFFFAOYSA-N |
SMILES |
CCN(CCCC1=CC=CC=C1)CCCC2=CC=CC=C2.Cl |
SMILES canónico |
CC[NH+](CCCC1=CC=CC=C1)CCCC2=CC=CC=C2.[Cl-] |
Apariencia |
Solid powder |
Key on ui other cas no. |
5982-87-6 |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Números CAS relacionados |
150-59-4 (Parent) |
Vida útil |
>3 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
alverine alverine citrate alverine hydrochloride Spasmaverine Spasmonal |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![N1-(7-cyclobutyl-3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-N3,N3,2,2-tetramethylpropane-1,3-diamine](/img/structure/B1665675.png)







